molecular formula C48H48O4P2Ru B15286319 Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)

Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)

Cat. No.: B15286319
M. Wt: 851.9 g/mol
InChI Key: BWYPLACAJUYPKL-UHFFFAOYSA-N
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Description

DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) is a chiral ruthenium complex widely used in asymmetric catalysis. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) typically involves the reaction of ruthenium precursors with the chiral ligand (S)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include hydrogen gas for hydrogenation reactions, and various organic substrates for asymmetric synthesis. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from reactions involving this compound are often chiral molecules, which are valuable in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

Chemistry

In chemistry, this compound is extensively used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules. Its high enantioselectivity makes it a preferred choice for producing enantiomerically pure compounds .

Biology and Medicine

In biology and medicine, the compound’s ability to catalyze the formation of chiral molecules is leveraged in the synthesis of active pharmaceutical ingredients (APIs). These APIs are essential for developing drugs with specific therapeutic effects .

Industry

Industrially, the compound is used in the production of fine chemicals and agrochemicals. Its efficiency and selectivity help in reducing production costs and improving the quality of the final products .

Mechanism of Action

The mechanism of action of DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) involves the coordination of the ruthenium center with the chiral ligand, which facilitates the transfer of hydrogen atoms in asymmetric hydrogenation reactions. The chiral environment created by the ligand ensures that the hydrogen atoms are added to the substrate in a specific orientation, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) lies in its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Its ability to produce enantiomerically pure products with high yields makes it a valuable tool in both academic research and industrial applications .

Properties

IUPAC Name

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYPLACAJUYPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142962-95-6
Record name (S)-Ru(OAc)2(H8-BINAP)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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